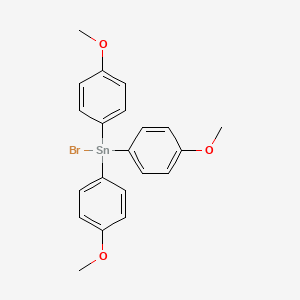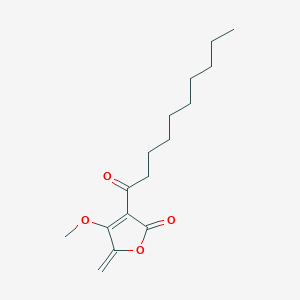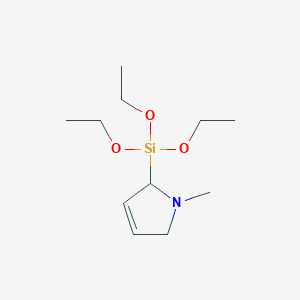
1-Methyl-2-(triethoxysilyl)-2,5-dihydro-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(triethoxysilyl)-2,5-dihydro-1H-pyrrole is an organosilicon compound that features a pyrrole ring substituted with a methyl group and a triethoxysilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(triethoxysilyl)-2,5-dihydro-1H-pyrrole typically involves the reaction of a pyrrole derivative with a triethoxysilane compound. One common method is the hydrosilylation of 1-methyl-2,5-dihydro-1H-pyrrole with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-Methyl-2-(triethoxysilyl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds.
科学的研究の応用
1-Methyl-2-(triethoxysilyl)-2,5-dihydro-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a precursor for functionalized materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
作用機序
The mechanism of action of 1-Methyl-2-(triethoxysilyl)-2,5-dihydro-1H-pyrrole involves its interaction with various molecular targets and pathways. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in the formation of cross-linked networks in materials science. Additionally, the pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
1-Methyl-2-(trimethoxysilyl)-2,5-dihydro-1H-pyrrole: Similar structure but with methoxy groups instead of ethoxy groups.
1-Methyl-2-(triethoxysilyl)-1H-pyrrole: Similar structure but without the dihydro modification.
2-(Triethoxysilyl)pyrrole: Lacks the methyl group on the pyrrole ring.
Uniqueness
1-Methyl-2-(triethoxysilyl)-2,5-dihydro-1H-pyrrole is unique due to the combination of the triethoxysilyl group and the dihydro modification on the pyrrole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable cross-linked networks, making it valuable for specific applications in materials science and organic synthesis.
特性
CAS番号 |
155958-85-3 |
|---|---|
分子式 |
C11H23NO3Si |
分子量 |
245.39 g/mol |
IUPAC名 |
triethoxy-(1-methyl-2,5-dihydropyrrol-2-yl)silane |
InChI |
InChI=1S/C11H23NO3Si/c1-5-13-16(14-6-2,15-7-3)11-9-8-10-12(11)4/h8-9,11H,5-7,10H2,1-4H3 |
InChIキー |
JFRICQQPBKIESL-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C1C=CCN1C)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


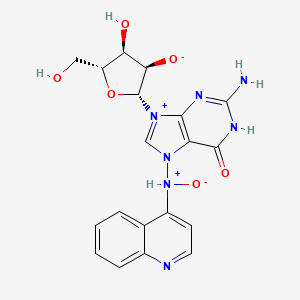
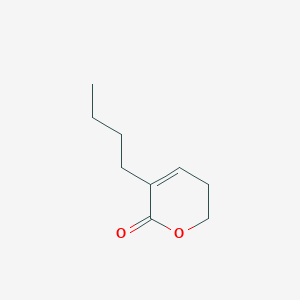
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl-](/img/structure/B14282808.png)
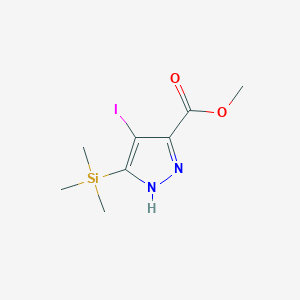
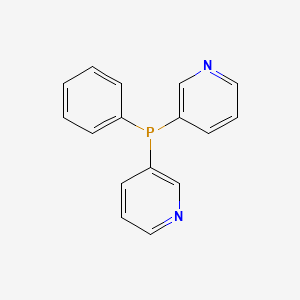
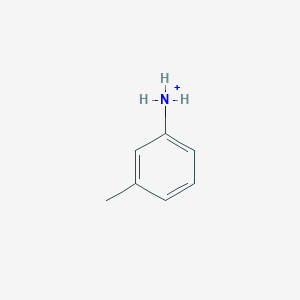
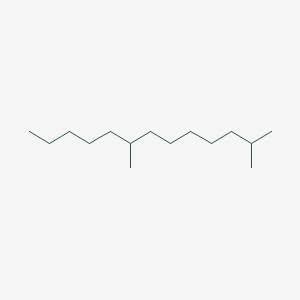
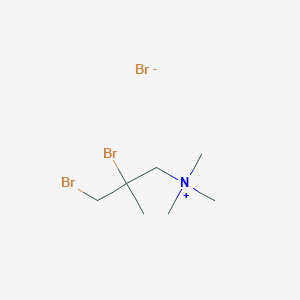
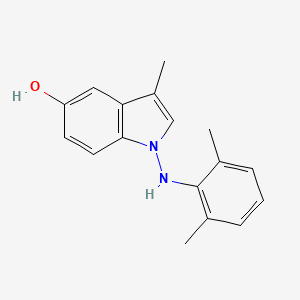
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)
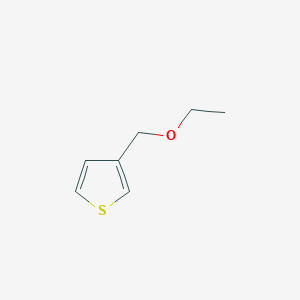
![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
